molecular formula C14H18O3 B3169936 3-(2,3-dihydro-1H-inden-5-yloxy)-2,2-dimethylpropanoic acid CAS No. 938346-94-2

3-(2,3-dihydro-1H-inden-5-yloxy)-2,2-dimethylpropanoic acid

Cat. No. B3169936
CAS RN: 938346-94-2
M. Wt: 234.29 g/mol
InChI Key: NIJNLZFLNJXRSS-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-5-yloxy)-2,2-dimethylpropanoic acid, commonly known as DIMPA, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of indene, an aromatic hydrocarbon, and is a lipophilic compound with a molecular weight of 276.4 g/mol. DIMPA has been studied for its potential to be used as a reagent for the synthesis of other compounds, as well as for its potential biochemical and physiological effects. Finally, this paper will discuss some of the potential future directions of research involving DIMPA.

Scientific Research Applications

DIMPA has been studied for its potential applications in scientific research. It has been studied as a reagent for the synthesis of other compounds, such as indole derivatives, indenones, and indene-fused heterocyclic compounds. It has also been studied for its potential to be used as a starting material for the synthesis of bioactive compounds, such as natural products and pharmaceuticals. Additionally, DIMPA has been studied for its potential to be used as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of DIMPA is not yet fully understood. However, it is believed to act as a proton donor, which allows it to be used as a reagent in the synthesis of other compounds. Additionally, it has been suggested that DIMPA may act as a Lewis acid, which would allow it to be used as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIMPA have not yet been fully studied. However, it has been suggested that DIMPA may act as an antioxidant, and that it may have potential anti-inflammatory properties. Additionally, it has been suggested that DIMPA may have potential anti-cancer properties, although more research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The main advantage of using DIMPA in lab experiments is its ability to act as a proton donor and a Lewis acid, which allows it to be used as a reagent and a catalyst in organic reactions. Additionally, DIMPA is relatively easy to synthesize, and it can be purified through column chromatography. The main limitation of using DIMPA in lab experiments is that its biochemical and physiological effects have not yet been fully studied, so its safety for use in lab experiments is not yet known.

Future Directions

There are a number of potential future directions for research involving DIMPA. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of other compounds and its potential use as a catalyst in organic reactions. Additionally, further research could be conducted to explore its potential use as an antioxidant and its potential anti-inflammatory and anti-cancer properties. Finally, further research could be conducted to explore its potential safety for use in lab experiments.

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,13(15)16)9-17-12-7-6-10-4-3-5-11(10)8-12/h6-8H,3-5,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJNLZFLNJXRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC2=C(CCC2)C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-inden-5-yloxy)-2,2-dimethylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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